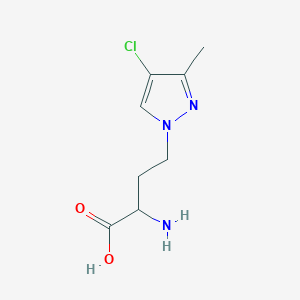
4-Benzylpiperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylpiperazine-2-carboxylic acid is a chemical compound characterized by the presence of a piperazine ring substituted with a benzyl group and a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Benzylpiperazine-2-methanol.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-Benzylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. It may also interfere with fatty acid synthesis pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benzylpiperazine: Shares a similar piperazine ring structure but lacks the carboxylic acid group.
4-Methylpiperazine-2-carboxylic acid: Similar structure with a methyl group instead of a benzyl group.
Piperazine-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
Uniqueness: 4-Benzylpiperazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
4-benzylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16) |
InChI-Schlüssel |
RBMNCOYMAYDTOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazinedihydrochloride](/img/structure/B15315797.png)







![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)


![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)

